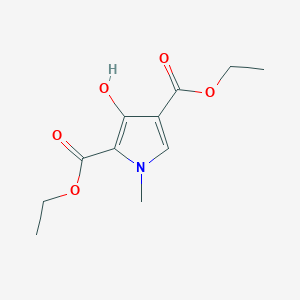
diethyl 3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C11H15NO5 and a molecular weight of 241.246 g/mol . This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate can be synthesized through the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate . The reaction involves the use of specific reagents and conditions to achieve the desired product. The hydrolysis process is confirmed by various spectroscopic techniques such as IR, NMR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Diethyl 3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of diethyl 3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Diethyl 3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate can be compared with other similar compounds, such as:
- Diethyl 1-hydroxy-3,4-dimethyl-1H-pyrrole-2,5-dicarboxylate
- Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate
- Diethyl 1-hydroxy-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate
These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities
Properties
Molecular Formula |
C11H15NO5 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
diethyl 3-hydroxy-1-methylpyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C11H15NO5/c1-4-16-10(14)7-6-12(3)8(9(7)13)11(15)17-5-2/h6,13H,4-5H2,1-3H3 |
InChI Key |
SCHTWXDWNHJFNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C1O)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















